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molecular formula C7H7NO2S B8466836 2-Methyl-5-(2-nitro-vinyl)-thiophene

2-Methyl-5-(2-nitro-vinyl)-thiophene

Cat. No. B8466836
M. Wt: 169.20 g/mol
InChI Key: IGZZBRRQXUHTKJ-UHFFFAOYSA-N
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Patent
US07265246B2

Procedure details

Cool a solution of 5-methylthiophene-2-carbaldehyde (1 g, 7.9 mmol, 1 eq) and nitromethane (484 mg, 7.9 mmol, 1 eq) in methanol (3 mL) to 10° C. Add sodium hydroxide (332 mg, 8.3 mmol, 1.05 eq) as an aqueous solution (1.5 mL) to the reaction mixture. Stir reaction for 15 minutes and add ice water. Add this mixture to an aqueous HCl solution (1.67 mL concentrated HCl in 2.4 mL water) and stir overnight. Extract product with ethyl acetate, separate organics, dry with magnesium sulfate, and concentrate on rotovap to give 2-methyl-5-(2-nitrovinyl)thiophene (966 mg, 72% yield) as a crude solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
484 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
332 mg
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
1.5 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
1.67 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:6][C:5]([CH:7]=O)=[CH:4][CH:3]=1.[N+:9]([CH3:12])([O-:11])=[O:10].[OH-].[Na+].Cl>CO>[CH3:1][C:2]1[S:6][C:5]([CH:7]=[CH:12][N+:9]([O-:11])=[O:10])=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC1=CC=C(S1)C=O
Name
Quantity
484 mg
Type
reactant
Smiles
[N+](=O)([O-])C
Name
Quantity
3 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
332 mg
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
solution
Quantity
1.5 mL
Type
reactant
Smiles
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
1.67 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
Stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction for 15 minutes
Duration
15 min
STIRRING
Type
STIRRING
Details
stir overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Extract product with ethyl acetate, separate organics
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry with magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrate on rotovap

Outcomes

Product
Name
Type
product
Smiles
CC=1SC(=CC1)C=C[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 966 mg
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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